molecular formula C11H12O4 B1378906 4-Cyclopropoxy-2-methoxybenzoic acid CAS No. 1243480-48-9

4-Cyclopropoxy-2-methoxybenzoic acid

Cat. No.: B1378906
CAS No.: 1243480-48-9
M. Wt: 208.21 g/mol
InChI Key: MXAPSYLSINFFFR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 4-position and a methoxy group at the 2-position of the aromatic ring. This compound’s unique substituents confer distinct physicochemical properties, such as altered acidity, solubility, and steric effects, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-cyclopropyloxy-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-6-8(15-7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAPSYLSINFFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methoxybenzoic acid typically involves the reaction of 4-hydroxy-2-methoxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclopropoxy-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methoxybenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Differences :

  • Core structure: Propionic acid (C3 carboxylic acid) vs. benzoic acid.
  • Substituents: Chloro and methyl groups on the phenoxy ring vs. cyclopropoxy and methoxy groups on benzoic acid.

Key Findings :

  • Toxicity and Handling: 2-(4-Chloro-2-methylphenoxy)propionic acid is classified as "very toxic," requiring stringent workplace controls (e.g., enclosed processes, local exhaust ventilation) and specialized training for handling contaminated clothing . This contrasts with 4-cyclopropoxy-2-methoxybenzoic acid, where toxicity data is unavailable, but the absence of halogens (e.g., chlorine) may suggest lower acute toxicity.

4-Hydroxybenzoic Acid

Structural Differences :

  • Substituents: A single hydroxy group at the 4-position vs. cyclopropoxy (4-position) and methoxy (2-position) groups.

Key Findings :

  • Acidity : The hydroxy group in 4-hydroxybenzoic acid (pKa ~4.5 for the carboxylic acid) is more acidic than the methoxy or cyclopropoxy groups due to resonance stabilization of the deprotonated form. In contrast, the cyclopropoxy group’s electron-donating nature may slightly reduce the acidity of the benzoic acid core in this compound.
  • Applications : 4-Hydroxybenzoic acid is restricted to research and development (R&D) uses , whereas the cyclopropoxy-methoxy derivative’s larger substituents may enhance lipophilicity, broadening its applicability in drug design.

Synthon with Cyclopentyloxy Substituent ()

Structural Differences :

  • Substituents: Cyclopentyloxy (larger 5-membered ring) vs. cyclopropoxy (3-membered ring) at the 4-position.
  • Additional groups: The compound in includes a benzisoxazole moiety, suggesting targeted receptor interactions.

Key Findings :

  • Biological Activity : Benzisoxazole derivatives (e.g., T5224 in ) are often explored for CNS or anti-inflammatory applications, implying that this compound’s smaller substituents might favor different pharmacokinetic profiles.

Research Findings and Data Analysis

Table 1: Comparative Properties of this compound and Analogues

Compound Name Substituents Functional Groups Key Properties/Applications Safety Notes
This compound Cyclopropoxy (4), methoxy (2) Benzoic acid Potential drug candidate (inference) No direct data; substituents suggest moderate handling requirements
2-(4-Chloro-2-methylphenoxy)propionic acid Chloro (4), methyl (2) Propionic acid High toxicity; industrial/herbicide use Requires strict ventilation and PPE
4-Hydroxybenzoic acid Hydroxy (4) Benzoic acid R&D applications Limited to lab use; lower acute toxicity
Cyclopentyloxy-benzisoxazole derivative () Cyclopentyloxy (4), benzisoxazole Benzoic acid, benzisoxazole Drug development (e.g., T5224) Likely requires controlled handling due to complex structure

Substituent Effects on Key Properties:

  • Acidity : Electron-withdrawing groups (e.g., chloro) increase carboxylic acid acidity, while electron-donating groups (e.g., methoxy, cyclopropoxy) decrease it.
  • Lipophilicity : Larger substituents (cyclopentyloxy) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

4-Cyclopropoxy-2-methoxybenzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

This compound is characterized by the presence of a cyclopropyl group and a methoxy group attached to a benzoic acid structure. Its molecular formula is C12H14O3C_{12}H_{14}O_3. The unique arrangement of these substituents contributes to its distinctive chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by mediating the production of prostaglandins. This inhibition could lead to potential anti-inflammatory and analgesic effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the secretion of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in stimulated macrophages . This suggests its potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies show that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for these bacteria need further exploration to establish clinical relevance.

Antioxidant Properties

In addition to its anti-inflammatory and antimicrobial activities, this compound has shown antioxidant properties. It may scavenge free radicals, thereby protecting cells from oxidative stress . This aspect is particularly important in the context of diseases characterized by oxidative damage.

Study on Inflammatory Response

A study involving mouse models demonstrated that administration of this compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. The results showed a marked decrease in swelling and pain responses compared to control groups .

Antimicrobial Efficacy Assessment

In another study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations lower than those typically required for standard antibiotics, suggesting a promising avenue for further development.

Data Summary

Biological ActivityMechanismObservations
Anti-inflammatoryCOX inhibitionReduced levels of TNFα, IL-1β, IL-6 in macrophages
AntimicrobialBacterial growth inhibitionEffective against Staphylococcus aureus and E. coli
AntioxidantFree radical scavengingProtective effects against oxidative stress

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